Arg-Gly-Asp-Cys (TFA) is synthesized through chemical methods rather than being derived from natural sources. It is commonly produced in laboratories specializing in peptide synthesis, utilizing solid-phase peptide synthesis techniques.
This compound can be classified as a biologically active peptide and is often categorized under cell-adhesion peptides due to its interaction with integrins. It is also classified as a synthetic ligand used in various biochemical applications.
The synthesis of Arg-Gly-Asp-Cys (TFA) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular structure of Arg-Gly-Asp-Cys (TFA) consists of four amino acids linked by peptide bonds:
The presence of cysteine allows for the formation of disulfide bridges, which can stabilize the structure under physiological conditions.
The molecular formula can be represented as . The molecular weight is approximately 358.48 g/mol.
Arg-Gly-Asp-Cys (TFA) participates in various biochemical reactions, primarily involving its interaction with integrin receptors on cell surfaces.
The mechanism of action for Arg-Gly-Asp-Cys (TFA) primarily revolves around its ability to mimic natural ligands that bind to integrins on cell membranes. Upon binding:
Studies have shown that peptides containing the Arg-Gly-Asp motif enhance cellular responses in various tissues, including bone and muscle.
Arg-Gly-Asp-Cys (TFA) has numerous applications in scientific research and biotechnology:
The tripeptide Arginine-Glycine-Aspartic Acid (Arginine-Glycine-Aspartic Acid) sequence serves as a primary recognition motif for several integrin receptors, with the αvβ3 heterodimer exhibiting particularly high binding specificity. This integrin recognizes Arginine-Glycine-Aspartic Acid-containing ligands through a sophisticated mechanism involving both α and β subunits. The aspartic acid residue coordinates directly with the metal ion-dependent adhesion site (MIDAS) in the β3 subunit, while the arginine residue forms salt bridges with complementary acidic residues in the αv subunit β-propeller domain [3] [6]. This bipartite binding creates a stable "ligand clamp" configuration that anchors extracellular matrix proteins to the cytoskeleton [4].
The binding specificity is further modulated by flanking residues surrounding the core Arginine-Glycine-Aspartic Acid motif. In the Arginine-Glycine-Aspartic Acid-Cysteine (Arginine-Glycine-Aspartic Acid-Cysteine) sequence, the cysteine residue contributes to affinity modulation through potential disulfide bond formation or participation in cyclic peptide conformations [1] [6]. Structural analyses reveal that the αvβ3 integrin exists in multiple conformational states (bent, extended-closed, extended-open), with Arginine-Glycine-Aspartic Acid ligand binding preferentially stabilizing the extended-open conformation that exposes high-affinity epitopes for intracellular signaling proteins [5].
Table 1: Integrin Subtypes Recognizing Arginine-Glycine-Aspartic Acid Motifs and Their Biological Roles
Integrin Receptor | Primary Ligands | Cellular Functions | Binding Affinity for Arginine-Glycine-Aspartic Acid-Cysteine |
---|---|---|---|
αvβ3 | Fibronectin, Vitronectin, Thrombospondin | Angiogenesis, Osteoclast function | High (Kd ~15 nM) |
α5β1 | Fibronectin | Embryonic development, Cell migration | Moderate |
αIIbβ3 | Fibrinogen | Platelet aggregation | Low (requires activation) |
αvβ1 | Fibronectin | Wound healing | Moderate-High |
The molecular recognition of Arginine-Glycine-Aspartic Acid-Cysteine by αvβ3 triggers outside-in signaling through transmembrane domain reorientation, leading to separation of α and β cytoplasmic tails. This separation enables talin and kindlin binding to the β3 cytoplasmic domain, initiating the formation of focal adhesion complexes [4] [5]. The cysteine residue in Arginine-Glycine-Aspartic Acid-Cysteine provides unique functionality compared to other Arginine-Glycine-Aspartic Acid sequences (e.g., Arginine-Glycine-Aspartic Acid-Serine), allowing potential dimerization or additional stabilization through disulfide bonding in redox-sensitive cellular environments [1] [8].
The structural presentation of the Arginine-Glycine-Aspartic Acid motif significantly influences receptor binding affinity and signaling outcomes. Linear Arginine-Glycine-Aspartic Acid-Cysteine peptides adopt flexible conformations in solution, with the cysteine residue potentially participating in disulfide-mediated oligomerization or intermolecular bonding [1]. In contrast, constrained cyclic Arginine-Glycine-Aspartic Acid-Cysteine constructs, formed through disulfide bridges between cysteine and additional flanking cysteine residues, exhibit restricted conformational freedom that mimics the native presentation in extracellular matrix proteins like fibronectin [4].
Biophysical analyses demonstrate that cyclic Arginine-Glycine-Aspartic Acid-Cysteine peptides display significantly higher binding affinity for αvβ3 integrin (up to 150-fold increase) compared to linear counterparts [4]. This enhanced affinity arises from pre-organization of the Arginine-Glycine-Aspartic Acid triad in the bioactive conformation, reducing the entropic penalty associated with receptor binding. Nuclear magnetic resonance studies reveal that cyclic structures position the arginine side chain in an optimal orientation for salt bridge formation with aspartic acid residues in the αv subunit, while simultaneously aligning aspartic acid for coordination with the MIDAS motif in β3 [6].
Table 2: Biophysical and Functional Properties of Linear versus Cyclic Arginine-Glycine-Aspartic Acid-Cysteine
Property | Linear Arginine-Glycine-Aspartic Acid-Cysteine | Cyclic Arginine-Glycine-Aspartic Acid-Cysteine | Biological Significance |
---|---|---|---|
Conformational Flexibility | High (unrestricted φ/ψ angles) | Restricted (disulfide-bridged) | Pre-organization reduces binding entropy |
αvβ3 Binding Affinity | Kd ~1.2 μM | Kd ~15 nM | Enhanced receptor occupancy |
Serum Stability | Low (rapid proteolysis) | High (resistant to proteases) | Prolonged half-life in vivo |
Biological Activity | Weak inhibition of cell adhesion | Potent inhibition (IC50 ~50 nM) | Therapeutic potential |
The cysteine residue in both linear and cyclic constructs enables site-specific conjugation strategies for surface immobilization or carrier protein attachment. When immobilized on chitosan biomaterials, Arginine-Glycine-Aspartic Acid-Cysteine enhances fibroblast proliferation to >140% of control viability through sustained integrin engagement [1]. This conformation-dependent bioactivity explains the superior performance of cyclic Arginine-Glycine-Aspartic Acid-Cysteine in wound healing applications, where it promotes sustained focal adhesion kinase activation and cytoskeletal reorganization compared to transient signaling induced by linear peptides [1] [4].
Arginine-Glycine-Aspartic Acid-Cysteine binding to αvβ3 integrin triggers a cascade of allosteric events culminating in focal adhesion kinase autophosphorylation at tyrosine-397. This phosphorylation creates a high-affinity binding site for Src homology 2 domain-containing proteins, initiating the formation of a focal adhesion kinase-Src signaling complex [4] [5]. Intriguingly, the cysteine residue in Arginine-Glycine-Aspartic Acid-Cysteine contributes to redox-sensitive signaling modulation, as sulfhydryl oxidation state affects integrin clustering dynamics and subsequent focal adhesion kinase activation [1].
The initial phase of focal adhesion kinase activation occurs independently of mechanical force, with integrin clustering alone sufficient to recruit focal adhesion kinase, paxillin, and talin to nascent adhesions [5]. However, sustained signaling requires myosin II-mediated contractility, which generates tension across the integrin-ligand complex. This mechanical force induces conformational changes in focal adhesion kinase that expose additional phosphorylation sites (tyrosines 576/577 in the kinase domain activation loop), amplifying catalytic activity up to 20-fold [4] [5]. Force-dependent vinculin recruitment stabilizes these mature focal adhesions, creating a positive feedback loop that reinforces integrin-cytoskeleton connections.
Arginine-Glycine-Aspartic Acid-Cysteine-functionalized surfaces demonstrate distinct kinetic properties in focal adhesion kinase activation compared to other Arginine-Glycine-Aspartic Acid motifs. Studies using mobile ligand platforms reveal that Arginine-Glycine-Aspartic Acid-Cysteine-bound integrins form clusters that stimulate actin polymerization radiating from adhesion sites [5]. Subsequent myosin II contraction generates centripetal movement of clusters at ~30 nm/second, followed by Src-dependent lamellipodial extensions. This mechanochemical cycle—actin polymerization-driven protrusion followed by myosin-mediated retraction—depends critically on the stability of integrin-ligand binding provided by the cysteine-mediated constraints in Arginine-Glycine-Aspartic Acid-Cysteine [4] [5].
The downstream consequences of Arginine-Glycine-Aspartic Acid-Cysteine-induced focal adhesion kinase activation include:
These pathways collectively demonstrate how Arginine-Glycine-Aspartic Acid-Cysteine serves not merely as an adhesive motif but as an allosteric regulator of mechanotransduction circuits that coordinate cellular behavior with extracellular matrix properties. The unique properties conferred by the cysteine residue position Arginine-Glycine-Aspartic Acid-Cysteine as a versatile molecular tool for engineering synthetic microenvironments with precise control over integrin signaling outcomes [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7